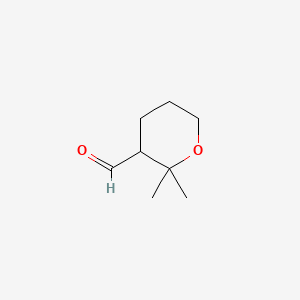
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an epoxy group, two methoxy groups, and a fused furobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzofuran ring system, introduction of the epoxy group, and methoxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN involves its interaction with specific molecular targets and pathways. The epoxy group and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with cellular receptors, and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN: Lacks the dihydro component, resulting in different chemical properties and reactivity.
3A,8A-DIHYDRO-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN:
Uniqueness
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN stands out due to the presence of both the epoxy and methoxy groups, which confer unique chemical properties and reactivity. These features make it a versatile compound for various scientific research applications.
Properties
CAS No. |
135105-90-7 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.207 |
InChI |
InChI=1S/C12H10O5/c1-13-5-3-6(14-2)8-7(4-5)15-11-9(8)10-12(16-10)17-11/h3-4,9,11H,1-2H3 |
InChI Key |
ALCPFSFVEWTFSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C3C(OC2=C1)OC4=C3O4)OC |
Synonyms |
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








